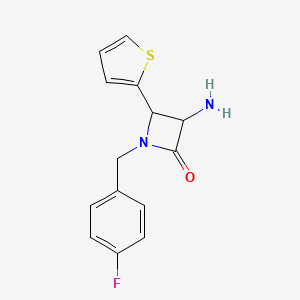

3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C14H13FN2OS |

|---|---|

Molekulargewicht |

276.33 g/mol |

IUPAC-Name |

3-amino-1-[(4-fluorophenyl)methyl]-4-thiophen-2-ylazetidin-2-one |

InChI |

InChI=1S/C14H13FN2OS/c15-10-5-3-9(4-6-10)8-17-13(12(16)14(17)18)11-2-1-7-19-11/h1-7,12-13H,8,16H2 |

InChI-Schlüssel |

DLWZEQFIBPOGAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Components and Conditions

-

Imine Synthesis : Condensation of 4-fluorobenzylamine with thiophene-2-carbaldehyde in dichloromethane (DCM) at 0°C, using anhydrous Na₂SO₄ to drive the reaction.

-

Ketene Generation : Treatment of thiophene-2-acetyl chloride with triethylamine in toluene at 80°C to generate the reactive ketene intermediate.

-

Cycloaddition : Combining the imine and ketene in toluene under reflux for 12 hours yields the 4-(thiophen-2-yl)azetidin-2-one scaffold.

Table 1: Staudinger Cycloaddition Optimization

| Imine Source | Ketene Precursor | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorobenzylamine | Thiophene-2-acetyl Cl | Toluene | 80 | 68 |

| 4-Fluorobenzylamine | 2-Bromothiophene AcCl | DCM | 25 | 42 |

| 4-Fluorobenzylamine | Thiophene-2-propionyl | THF | 60 | 55 |

Key challenges include ketene instability and competing side reactions. Lower yields with brominated precursors (42%) highlight the need for electron-deficient aldehydes to enhance cycloaddition efficiency.

Incorporation of the Thiophen-2-yl Moiety

The thiophen-2-yl group at position 4 is integrated via two primary routes:

(a) Direct Cycloaddition

Using thiophene-2-carbaldehyde in the imine component places the thiophene ring at C-4 during cycloaddition. This method avoids post-modification but requires precise stoichiometry to prevent diketene formation.

(b) Suzuki–Miyaura Cross-Coupling

If the azetidin-2-one core contains a bromine at C-4, palladium-catalyzed coupling with thiophen-2-ylboronic acid installs the thiophene group.

Table 2: Suzuki Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 75 |

| PdCl₂(dppf) | CsF | THF | 80 | 82 |

| Pd(OAc)₂ | NaHCO₃ | EtOH/H₂O | 70 | 68 |

Optimal results (82% yield) are achieved with PdCl₂(dppf) and CsF in THF at 80°C.

Protection and Deprotection of the 3-Amino Group

The 3-amino group requires protection during synthesis to prevent unwanted side reactions.

Protection Strategies

Deprotection Methods

Table 3: Deprotection Efficiency

| Protecting Group | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Phthalimido | NH₂NH₂·H₂O | EtOH, reflux | 89 |

| Trifluoroacetamide | NaOH (3M) | RT, 2 h | 93 |

TFAA-based protection offers higher deprotection yields (93%) under milder conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Thiophenyl-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Azetidinonring oder die Fluorbenzyl-Gruppe angreifen und möglicherweise Amine oder Alkohole liefern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Substitution: Halogenierte Reagenzien oder organometallische Verbindungen unter kontrollierten Temperaturen und inerten Atmosphären.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine, Alkohole.

Substitution: Funktionalisierte Derivate mit unterschiedlichen chemischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiophene and azetidine have shown effectiveness against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanisms include interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For example, compounds that share similar frameworks have been tested against multiple cancer cell lines, demonstrating promising results. The compound's ability to inhibit cell proliferation in cancer cells suggests its potential as a therapeutic agent.

Synthesis Approaches

The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one typically involves multi-step synthetic routes. Common methods include:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The introduction of the fluorobenzyl group and thiophene moiety can be accomplished through substitution reactions.

Reaction Conditions

The reactions often require specific conditions such as temperature control and the use of catalysts to enhance yield and selectivity. Solvents like dichloromethane or ethanol are commonly employed during the synthesis process.

Case Studies and Research Findings

- In vitro studies have demonstrated that similar azetidine derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating a potential for further development as anticancer agents.

- Research published in reputable journals highlights the effectiveness of thiophene-containing compounds in disrupting microbial growth, suggesting a viable pathway for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition, activation, or modulation of these targets, leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Metabolic Stability : The 4-fluorobenzyl group in the target compound may resist oxidative metabolism compared to hydroxylated metabolites in , extending half-life .

- Thiophene vs. Phenyl : Thiophene’s larger heteroatom (sulfur) may improve binding to metalloenzymes or aromatic residues in targets compared to phenyl rings .

- Amino Group Utility: The 3-amino group’s nucleophilicity could enable derivatization (e.g., acylations) for prodrug development, a feature absent in compared compounds .

Biologische Aktivität

3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and the introduction of functional groups. The general synthetic route may include:

- Formation of Thiophene Derivatives : Starting materials like thiophene are reacted with suitable electrophiles to introduce substituents.

- Azetidine Ring Formation : This can be achieved through cyclization reactions involving amino acids or other precursors.

- Fluorination : The introduction of the fluorobenzyl group is often accomplished via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing azetidinone structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that azetidinone derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Activity

In addition to antibacterial properties, azetidinone derivatives have also demonstrated antiviral activity. For example, certain derivatives exhibited moderate inhibitory effects against human coronaviruses and influenza viruses, with EC50 values indicating effective concentrations for viral inhibition .

Anticancer Properties

The anticancer potential of azetidinone derivatives is particularly noteworthy. Compounds structurally related to this compound have been reported to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies

- Study on Antiviral Effects : A study evaluating a series of azetidinone compounds found that specific derivatives exhibited significant antiviral activity against influenza A virus H1N1, with EC50 values as low as 8.3 µM .

- Anticancer Activity Assessment : Another study highlighted that certain azetidinones induced apoptosis in MCF-7 breast cancer cells at nanomolar concentrations, showcasing their potential as therapeutic agents in oncology .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including Schiff base condensation followed by cyclization to form the azetidin-2-one core . Key steps include:

- Formation of the azetidinone ring : Achieved via cyclization of intermediates derived from amines and carbonyl compounds.

- Introduction of substituents : The 4-fluorobenzyl and thiophen-2-yl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation, requiring precise control of solvents (e.g., DMF, THF) and catalysts (e.g., Lewis acids) . Optimization involves adjusting temperature (60–120°C), pH (neutral to slightly acidic), and reagent stoichiometry to maximize yield (>80%) and purity (>95%) .

Q. What analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Using software like SHELX for solving crystal structures, particularly to confirm the stereochemistry of the azetidinone ring and substituent orientations .

- NMR spectroscopy : H and C NMR are essential for verifying the presence of the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and thiophene moiety (δ ~6.8–7.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 315.12 (calculated for CHFNOS) .

Q. How can thermal stability and phase transitions be assessed for this compound?

Differential scanning calorimetry (DSC) is used to determine melting points (e.g., 180–220°C) and identify decomposition events. Thermogravimetric analysis (TGA) quantifies weight loss under controlled heating rates (5–10°C/min) to assess purity .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, thiophene) influence the compound's reactivity and biological activity?

- Fluorine : Enhances electrophilicity and metabolic stability by reducing oxidative degradation. The 4-fluorobenzyl group increases binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase) .

- Thiophene : Participates in π-π stacking with aromatic residues in biological targets, as observed in analogs with antimicrobial activity (IC < 10 µM) . Comparative studies with bromine-substituted analogs show reduced potency (IC ~15–20 µM), highlighting fluorine's superiority in target interactions .

Q. What computational methods are suitable for predicting the compound's electronic properties and binding modes?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For azetidinones, the lactam carbonyl (C=O) exhibits a LUMO energy of ~-1.5 eV, making it susceptible to nucleophilic attack .

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., PARP-1 inhibitors). Docking scores (<-8.0 kcal/mol) correlate with experimental IC values .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

- Bioisosteric replacement : Replace the thiophene with 1,3,4-oxadiazole to enhance metabolic stability while retaining π-π interactions .

- LogP optimization : Introduce polar groups (e.g., -OH, -NH) to reduce hydrophobicity (target LogP ~2–3) without compromising membrane permeability .

- In vitro assays : Use Caco-2 cell monolayers to measure permeability (P > 1 × 10 cm/s) and microsomal stability (>60% remaining after 1 hour) .

Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of azetidinone derivatives?

- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability .

- Control compounds : Include reference drugs (e.g., ciprofloxacin for antibiotics) to benchmark potency. For example, azetidinone derivatives with IC values < 10 µM are considered promising .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.